molecular formula C6H7NO2 B13910313 2-Ethyloxazole-4-carbaldehyde

2-Ethyloxazole-4-carbaldehyde

Cat. No.: B13910313
M. Wt: 125.13 g/mol
InChI Key: NHTFQDQNVJSERM-UHFFFAOYSA-N
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Description

2-Ethyloxazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7NO2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyloxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-4-hydroxy-5-nitrobenzaldehyde with ammonium acetate in the presence of acetic acid, which leads to the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyloxazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyloxazole-4-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • 2-Methyloxazole-4-carbaldehyde
  • 2-Phenyl-4-carbaldehyde oxazole
  • 2-Thiazolecarboxaldehyde

Comparison: 2-Ethyloxazole-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Methyloxazole-4-carbaldehyde, it has an ethyl group instead of a methyl group, which can affect its steric and electronic properties. The presence of the ethyl group can enhance its lipophilicity and potentially alter its biological activity .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-ethyl-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C6H7NO2/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3

InChI Key

NHTFQDQNVJSERM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CO1)C=O

Origin of Product

United States

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